3-氨基-4,4,4-三氟丁酸

描述

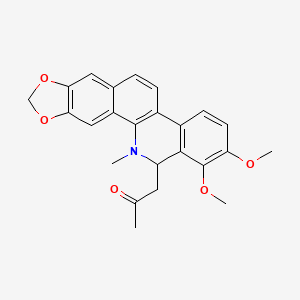

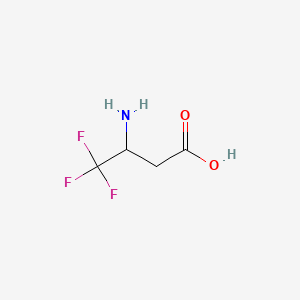

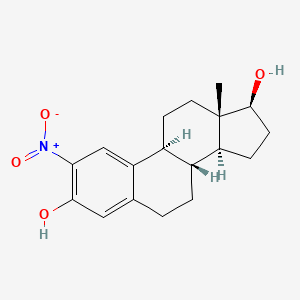

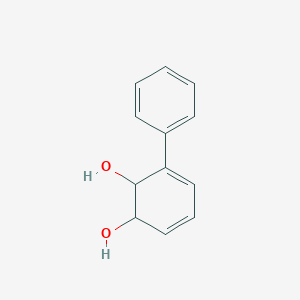

3-Amino-4,4,4-trifluorobutyric acid, also known as 4,4,4-Trifluoro-β-homoalanine, is a fluorinated amino acid . It has a molecular weight of 157.09 . The IUPAC name for this compound is 3-amino-4,4,4-trifluorobutanoic acid .

Molecular Structure Analysis

The linear formula of 3-Amino-4,4,4-trifluorobutyric acid is CF3CH(NH2)CH2COOH . The InChI code for this compound is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) .Physical And Chemical Properties Analysis

3-Amino-4,4,4-trifluorobutyric acid is a solid at room temperature . It has a boiling point of 238.3±40.0 C at 760 mmHg and a melting point of 180-182 C .科学研究应用

Pharmacology: Drug Design and Development

3-Amino-4,4,4-trifluorobutyric acid plays a significant role in pharmacology, particularly in the design and development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of pharmaceutical compounds . This property is crucial for creating drugs with better pharmacokinetic profiles, which can lead to increased efficacy and reduced side effects.

Agriculture: Synthesis of Agrochemicals

In agriculture, this compound serves as a building block for the synthesis of agrochemicals . Its unique structure allows for the creation of herbicides and pesticides with improved activity and selectivity, contributing to more efficient crop protection strategies.

Biochemistry: Enzyme Inhibition Studies

The amino acid analog nature of 3-Amino-4,4,4-trifluorobutyric acid makes it a valuable tool in biochemistry for enzyme inhibition studies . Researchers can use it to investigate enzyme mechanisms, explore active sites, and develop inhibitors that can regulate enzyme activity in various biological processes.

Material Science: Advanced Material Synthesis

In material science, this compound is utilized for the synthesis of advanced materials . Its incorporation into polymers can impart unique properties such as resistance to degradation, thermal stability, and chemical inertness, making it suitable for specialized applications.

Environmental Science: Tracer Studies

3-Amino-4,4,4-trifluorobutyric acid can be used in environmental science as a tracer due to its fluorine atoms . It helps in tracking the movement and distribution of pollutants in the environment, aiding in the study of ecological impacts and the development of remediation strategies.

Industrial Chemistry: Chemical Intermediate

In industrial chemistry, this compound is an important intermediate used in various chemical syntheses . It is involved in the production of dyes, resins, and other chemicals where its trifluoromethyl group imparts desirable properties to the final products.

安全和危害

This compound is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, personnel should be evacuated to safe areas .

属性

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

584-20-3 | |

| Record name | 584-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?

A1: Two primary methods are highlighted in the research:

- Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]

- Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.

Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?

A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.

Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?

A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]

Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?

A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)

![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)